Cas no 885-94-9 (Ethyl 1-phenyl-1H-pyrazole-4-carboxylate)

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is a versatile pyrazole derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a phenyl group and an ester moiety, making it valuable for constructing heterocyclic compounds and bioactive molecules. The compound exhibits high reactivity in nucleophilic substitution and condensation reactions, enabling efficient derivatization. It is particularly useful in the development of agrochemicals, pharmaceuticals, and functional materials due to its stability and compatibility with diverse reaction conditions. The ester group allows for further functionalization, enhancing its utility in multi-step syntheses. This compound is typically supplied with high purity, ensuring consistent performance in research and industrial applications.
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate structure
885-94-9 structure
Product Name:Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
CAS No:885-94-9
MF:C12H12N2O2
MW:216.235882759094
MDL:MFCD00973358
CID:627580
PubChem ID:13802154
Update Time:2025-06-07

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
    • 1H-Pyrazole-4-carboxylic acid, 1-phenyl-, ethyl ester
    • 1-phenyl-1H-Pyrazole-4-carboxylic acid ethyl ester
    • ethyl 1-phenylpyrazole-4-carboxylate
    • Pyrazole-4-carboxylic acid, 1-phenyl-, ethyl ester (6CI, 7CI, 8CI)
    • DA-16781
    • EN300-110980
    • Ethyl 1-phenyl-1H-pyrazole-4-carboxylate, 97%
    • AG-613/11258013
    • AKOS008483344
    • SCHEMBL2411096
    • ETHYL1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
    • Z283397264
    • J-520555
    • 885-94-9
    • BS-17778
    • UBIULDHICQCHJE-UHFFFAOYSA-N
    • CS-0151715
    • SY140748
    • MFCD00973358
    • DTXSID10549894
    • MDL: MFCD00973358
    • Inchi: 1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9H,2H2,1H3
    • InChI Key: UBIULDHICQCHJE-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN(C2C=CC=CC=2)N=C1)OCC

Computed Properties

  • Exact Mass: 216.089877630g/mol
  • Monoisotopic Mass: 216.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 44.1Ų

Experimental Properties

  • Color/Form: Solid
  • Density: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 100 ºC
  • Solubility: Very slightly soluble (0.82 g/l) (25 º C),

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate Security Information

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
AstaTech
50172-1/G
ETHYL 1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
885-94-9 97%
1g
$44 2023-09-17
AstaTech
50172-5/G
ETHYL 1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
885-94-9 97%
5g
$131 2023-09-17
AstaTech
50172-10/G
ETHYL 1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
885-94-9 97%
10g
$197 2023-09-17
Alichem
A049000396-250mg
Ethyl 1-phenyl-1h-pyrazole-4-carboxylate
885-94-9 97%
250mg
$680.00 2023-08-31
Alichem
A049000396-500mg
Ethyl 1-phenyl-1h-pyrazole-4-carboxylate
885-94-9 97%
500mg
$980.00 2023-08-31
Alichem
A049000396-1g
Ethyl 1-phenyl-1h-pyrazole-4-carboxylate
885-94-9 97%
1g
$1685.00 2023-08-31
TRC
B441900-100mg
ethyl 1-phenyl-1H-pyrazole-4-carboxylate
885-94-9
100mg
$ 55.00 2022-10-31
TRC
B441900-500mg
ethyl 1-phenyl-1H-pyrazole-4-carboxylate
885-94-9
500mg
$ 145.00 2022-10-31
TRC
B441900-1g
ethyl 1-phenyl-1H-pyrazole-4-carboxylate
885-94-9
1g
$ 225.00 2022-10-31
Chemenu
CM187965-25g
ethyl 1-phenyl-1H-pyrazole-4-carboxylate
885-94-9 97%
25g
$514 2021-08-05

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Tetrahydrofuran ;  2 h, reflux
Reference
Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks
Ferreira, Byanca Silva; Silva, Rafaela Correa; Souto, Bernardo Araujo; dos Santos, Mauricio Silva, Letters in Organic Chemistry, 2021, 18(5), 335-343

Production Method 2

Reaction Conditions
1.1 Reagents: Triethanolamine ,  Sodium ascorbate Catalysts: Copper sulfate ,  Benzenesulfonic acid, 4,4′-(1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2) Solvents: tert-Butanol ,  Water ;  16 h, rt
1.2 Reagents: HEDTA Solvents: Water
Reference
Discovery of Chemoselective and Biocompatible Reactions Using a High-Throughput Immunoassay Screening
Kolodych, Sergii; Rasolofonjatovo, Evelia; Chaumontet, Manon; Nevers, Marie-Claire; Creminon, Christophe; et al, Angewandte Chemie, 2013, 52(46), 12056-12060

Production Method 3

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 10-Phenylphenothiazine ,  Lithium perchlorate Solvents: 2,2,2-Trifluoroethanol ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 1 atm
Reference
Unveiling potent photooxidation behavior of catalytic photoreductants
Targos, Karina; Williams, Oliver P.; Wickens, Zachary K., ChemRxiv, 2021, 1, 1-8

Production Method 4

Reaction Conditions
1.1 Reagents: Isoamyl nitrite Solvents: Tetrahydrofuran
Reference
Nonaqueous diazotization of 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters
Beck, James R.; Gajewski, Robert P.; Lynch, Michael P.; Wright, Fred L., Journal of Heterocyclic Chemistry, 1987, 24(1), 267-70

Production Method 5

Reaction Conditions
1.1 Catalysts: Oxonium, ethyl(9-methoxy-1H-phenalen-1-ylidene)-, tetrafluoroborate(1-) (1:1) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  10 min, rt; 12 h, rt
Reference
Introducing Phenalenyl-Based Organic Lewis Acid as a Photocatalyst to Facilitate Oxidative Azolation of Unactivated Arenes
Sen, Partha Pratim ; Roy, Sudipta Raha, Organic Letters, 2023, 25(11), 1895-1900

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrazine, phenyl-
Reference
Addition reactions of immonium benzotriazolates to acetylenic esters
Katritzky, Alan R.; Fali, Clara N.; Onciu, Daniela C., Tetrahedron, 1995, 51(4), 1069-76

Production Method 7

Reaction Conditions
1.1 Reagents: Acetic acid ,  Lithium perchlorate Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ;  60 h, rt
Reference
Electrophotocatalysis with a trisaminocyclopropenium radical dication
Huang, He; Strater, Zack M.; Rauch, Michael; Shee, James; Sisto, Thomas J.; et al, Angewandte Chemie, 2019, 58(38), 13318-13322

Production Method 8

Reaction Conditions
1.1 Catalysts: Cupric acetate Solvents: Toluene ;  2 h, 140 °C
Reference
Cu-catalysed pyrazole synthesis in continuous flow
Comas-Barcelo, Julia; Blanco-Ania, Daniel; van den Broek, Sebastiaan A. M. W.; Nieuwland, Pieter J.; Harrity, Joseph P. A.; et al, Catalysis Science & Technology, 2016, 6(13), 4718-4723

Production Method 9

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: (-)-Quebrachitol ,  Copper Solvents: Dimethyl sulfoxide ,  Water ;  15 - 24 h, 100 °C
Reference
L-(-)-Quebrachitol as a Ligand for Selective Copper(0)-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles
Zhou, Qifan; Du, Fangyu; Chen, Yuanguang; Fu, Yang; Sun, Wenjiao; et al, Journal of Organic Chemistry, 2019, 84(12), 8160-8167

Production Method 10

Reaction Conditions
1.1 Catalysts: Tributylphosphine Solvents: Dichloromethane ;  12 h, rt
Reference
nBu3P-Catalyzed Desulfonylative [3 + 2] Cycloadditions of Allylic Carbonates with Arylazosulfones to Pyrazole Derivatives
Zhang, Qi; Meng, Ling-Guo; Wang, Kuai; Wang, Lei, Organic Letters, 2015, 17(4), 872-875

Production Method 11

Reaction Conditions
1.1 Catalysts: Antimony pentachloride ,  2803427-37-2 Solvents: Acetonitrile ;  16 h
Reference
Oxidative con-PET catalysis for arene functionalization
Bieszczad, Bartosz; Karl, Tobias A.; Rolka, Alessa B.; Nuernberger, Patrick; Kutta, Roger J.; et al, ChemRxiv, 2022, 1, 1-49

Production Method 12

Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Nitromethane ;  36 h, rt
Reference
Arene C-H Amination with N-Heteroarenes by Catalytic DDQ Photocatalysis
Nakayama, Kaii; Okada, Yohei, Journal of Organic Chemistry, 2023, 88(9), 5913-5922

Production Method 13

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Iron ,  Cuprous iodide ,  Carbon nitride (C3N4) Solvents: Dimethylformamide ;  12 h, rt → 393 K
Reference
Activation of Copper Species on Carbon Nitride for Enhanced Activity in the Arylation of Amines
Vorobyeva, Evgeniya; Gerken, Viktoria C.; Mitchell, Sharon; Sabadell-Rendon, Albert; Hauert, Roland; et al, ACS Catalysis, 2020, 10(19), 11069-11080

Production Method 14

Reaction Conditions
1.1 Solvents: Ethanol ;  2.5 h, reflux
Reference
A novel series of potent and selective small molecule inhibitors of the complement component C1s
Subasinghe, Nalin L.; Ali, Farah; Illig, Carl R.; Rudolph, M. Jonathan; Klein, Scott; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(12), 3043-3047

Production Method 15

Reaction Conditions
1.1 Catalysts: N-Bromosuccinimide ,  Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  110 °C; 2 h, 110 °C
Reference
Solvent-free and montmorillonite K10-catalyzed domino reactions for the synthesis of pyrazoles with alkynylester as a dual synthon
Annes, Sesuraj Babiola; Saritha, Rajendhiran; Subramanian, Saravanan; Shankar, Bhaskaran; Ramesh, Subburethinam, Green Chemistry, 2020, 22(8), 2388-2393

Production Method 16

Reaction Conditions
1.1 Reagents: Acetic acid ,  Tetrabutylammonium hexafluorophosphate Catalysts: 4,4′,4′′-(Nitrilotri-4,1-phenylene)tris[benzonitrile] Solvents: Acetonitrile ;  60 h, rt
Reference
Hole-mediated photoredox catalysis: tris(p-substituted)biarylaminium radical cations as tunable, precomplexing and potent photooxidants
Wu, Shangze; Zurauskas, Jonas; Domanski, Michal; Hitzfeld, Patrick S.; Butera, Valeria; et al, Organic Chemistry Frontiers, 2021, 8(6), 1132-1142

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate Raw materials

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate Preparation Products

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.